
Methacryloxyethylhexadecyl dimethyl ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group. This compound is known for its surfactant properties, making it useful in various applications, including detergents, fabric softeners, and antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C16H33N(CH3)2+CH2=C(CH3)COOCH2CH2Br→C16H33N(CH3)2CH2CH2OCOC(CH3)=CH2Br−
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO₃) in aqueous solution.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) under UV light or heat.
Major Products
Substitution: Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride.
Oxidation: Corresponding oxides.
Polymerization: Polymers with methacrylate backbones.
Applications De Recherche Scientifique
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications:
Chemistry: As a surfactant in emulsion polymerization and as a phase transfer catalyst.
Biology: In cell culture media to enhance cell membrane permeability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In fabric softeners, detergents, and personal care products.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and increasing permeability. The hydrophilic head group interacts with water molecules, stabilizing the compound in aqueous solutions. This dual interaction allows the compound to effectively reduce surface tension and disrupt microbial cell membranes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar surfactant properties but lacks the methacrylate group.
Dodecyltrimethylammonium chloride: Shorter alkyl chain, resulting in different surfactant properties.
Polyquaternium-37: Used in hair care products for its antistatic properties.
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its methacrylate group, which allows it to undergo polymerization reactions, making it versatile for various applications.
Propriétés
Formule moléculaire |
C24H48BrNO2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C24H48NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4,5)21-22-27-24(26)23(2)3;/h2,6-22H2,1,3-5H3;1H/q+1;/p-1 |
Clé InChI |
ZDWULJNYPFIJBY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


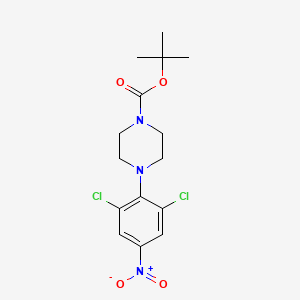

![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
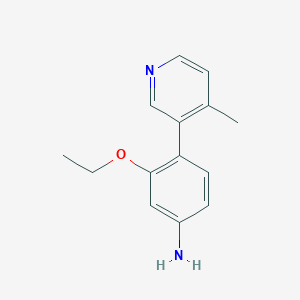
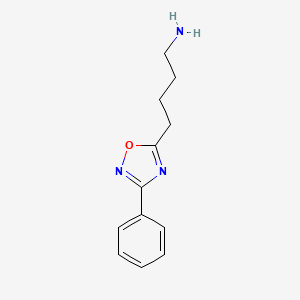
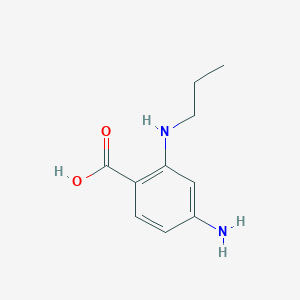
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
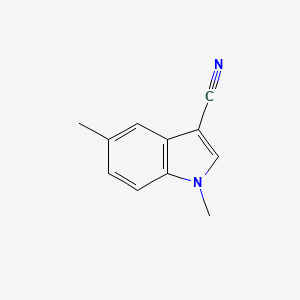
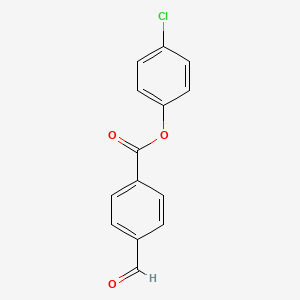
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
